molecular formula C19H16N2O3 B4837198 2-(benzoylamino)-N-(2-furylmethyl)benzamide

2-(benzoylamino)-N-(2-furylmethyl)benzamide

Cat. No.: B4837198
M. Wt: 320.3 g/mol
InChI Key: SEPALZAEOYCVCD-UHFFFAOYSA-N
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Description

2-(Benzoylamino)-N-(2-furylmethyl)benzamide is an organic compound that features a benzoylamino group and a furan ring attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzoylamino)-N-(2-furylmethyl)benzamide typically involves the following steps:

    Formation of Benzoylamino Intermediate: The initial step involves the reaction of benzoyl chloride with an amine to form the benzoylamino intermediate.

    Coupling with Furan Derivative: The benzoylamino intermediate is then coupled with a furan derivative, such as 2-furylmethylamine, under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can also undergo reduction reactions, particularly at the benzoylamino group, resulting in the formation of reduced derivatives.

    Substitution: The benzoylamino and furan groups can participate in substitution reactions, where specific atoms or groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various reagents, including halogens and nucleophiles, can be employed under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(Benzoylamino)-N-(2-furylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in various biological assays to investigate its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-(benzoylamino)-N-(2-furylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The benzoylamino group can interact with enzymes and receptors, modulating their activity. The furan ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-(Benzoylamino)-N-(2-thienylmethyl)benzamide: This compound features a thienyl group instead of a furan ring.

    2-(Benzoylamino)-N-(2-pyridylmethyl)benzamide: This compound contains a pyridyl group in place of the furan ring.

Uniqueness: 2-(Benzoylamino)-N-(2-furylmethyl)benzamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzamido-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-18(14-7-2-1-3-8-14)21-17-11-5-4-10-16(17)19(23)20-13-15-9-6-12-24-15/h1-12H,13H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPALZAEOYCVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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